4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is an organic compound that features a bromophenyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the reaction of 2-bromobenzyl chloride with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include phenyl derivatives.
Scientific Research Applications
4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)morpholine: Similar structure but lacks the carbonyl group.
4-(Morpholine-4-carbonyl)phenylboronic acid: Contains a boronic acid group instead of a bromophenyl group.
N-Methylmorpholine: Lacks the bromophenyl and carbonyl groups.
Uniqueness
4-[(2-Bromophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both the bromophenyl and morpholine-4-carbonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21BrN2O3 |
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Molecular Weight |
369.25 g/mol |
IUPAC Name |
[4-[(2-bromophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21BrN2O3/c17-14-4-2-1-3-13(14)11-18-5-10-22-15(12-18)16(20)19-6-8-21-9-7-19/h1-4,15H,5-12H2 |
InChI Key |
PUWOKTGKESEACG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
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